9H-fluoren-9-ol;methylcarbamic acid
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Overview
Description
9H-fluoren-9-ol: It is a white-cream colored solid at room temperature and is practically insoluble in water . Methylcarbamic acid is a compound that contains a carbamate group, which is a functional group derived from carbamic acid. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation: One common method to synthesize 9H-fluoren-9-ol involves the hydrogenation of fluorene.
Industrial Production Methods: Industrial production of 9H-fluoren-9-ol often involves large-scale hydrogenation processes using catalysts like palladium or platinum to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agent used.
Substitution: 9H-fluoren-9-ol can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Fluorenone: Formed by oxidation of 9H-fluoren-9-ol.
Various Derivatives: Formed by reduction and substitution reactions.
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of 9H-fluoren-9-ol is not well understood. its lipophilicity suggests that it may penetrate biological membranes more readily, potentially affecting various molecular targets and pathways . It has been shown to be a weak dopamine reuptake inhibitor, which may contribute to its biological effects .
Comparison with Similar Compounds
9H-carbazole: Another biarylic compound with versatile pharmacological applications.
Dibenzothiophene: Studied for its pharmaceutical applicability.
Uniqueness:
Properties
CAS No. |
61518-14-7 |
---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
9H-fluoren-9-ol;methylcarbamic acid |
InChI |
InChI=1S/C13H10O.C2H5NO2/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;1-3-2(4)5/h1-8,13-14H;3H,1H3,(H,4,5) |
InChI Key |
JDFIAYRXLMVUFY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)O.C1=CC=C2C(=C1)C(C3=CC=CC=C32)O |
Origin of Product |
United States |
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